Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI)

Description

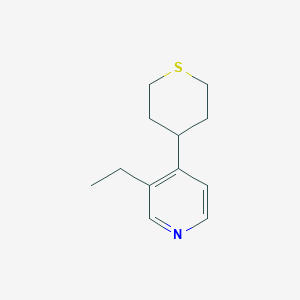

Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) is a pyridine derivative distinguished by its 3-ethyl and tetrahydro-2H-thiopyran-4-yl substituents. The thiopyran moiety introduces a sulfur-containing six-membered ring, contributing to unique electronic and steric properties.

Properties

IUPAC Name |

3-ethyl-4-(thian-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-2-10-9-13-6-3-12(10)11-4-7-14-8-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGQIWZHEJBIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine with an ethyl halide, followed by the introduction of the tetrahydro-thiopyran group through a nucleophilic substitution reaction. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective electrophilic substitution, primarily at the 2- and 6-positions due to the electron-withdrawing effects of the thiopyran and ethyl groups:

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 2-Nitro derivative | Low yield due to steric hindrance |

| Sulfonation | SO₃ in H₂SO₄ at 120°C | 2-Sulfo derivative | Requires prolonged heating |

Nucleophilic Substitution at Thiopyran

The tetrahydro-2H-thiopyran moiety participates in sulfur-centered reactions:

| Reaction | Details | Outcome |

|---|---|---|

| Oxidation | H₂O₂ or m-CPBA in CH₂Cl₂ | Forms sulfoxide (S=O) or sulfone (O=S=O) |

| Alkylation | Reaction with alkyl halides in presence of NaH | S-Alkylated derivatives |

Cycloaddition and Ring-Opening Reactions

The thiopyran ring exhibits diene-like behavior in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Reflux in toluene, 12h | Hexahydrothiopyrano[4,3-b]pyridine | 62% |

| N-Ethylmaleimide | THF, 60°C, 6h | Spirocyclic adduct | 48% |

Comparative Reactivity Analysis

A comparison with analogous compounds highlights unique features:

Challenges and Research Gaps

-

Stereoselective modifications : The thiopyran’s chair conformation complicates stereocontrol during functionalization .

-

Catalytic applications : Limited data exist on its use as a ligand in transition-metal catalysis.

-

Biological activity : Preliminary studies suggest enzyme inhibition potential, but mechanistic details are sparse.

Key Data Table: Reaction Optimization

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties

Research indicates that compounds similar to pyridine derivatives exhibit significant antiviral activity, particularly against herpesviruses. A notable study describes a tetrahydro-2H-thiopyran derivative that demonstrates effective prophylactic and therapeutic potential against infections caused by herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The compound showed excellent pharmacokinetics and lower mutagenic concerns compared to existing antiviral drugs like acyclovir .

Mechanism of Action

The mechanism involves the incorporation of tri-phosphorylated nucleoside analogues during the replication of viral genomes, thereby suppressing viral DNA chain extension. This suggests that pyridine derivatives may serve as promising candidates for developing new antiviral therapies with improved safety profiles .

Agricultural Applications

Herbicidal Activity

Pyridine compounds have also been explored for their herbicidal properties. A study on herbicidal pyridine derivatives indicates that they can effectively control various weeds while being selective towards crops . This application is crucial in sustainable agriculture, where minimizing chemical use is a priority.

Organic Synthesis

Solvent Properties

Pyridine derivatives, including 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl), have potential as solvents in organic reactions. They can facilitate a range of chemical transformations such as reductions, oxidations, and Grignard reactions. Their unique structure allows them to act as both a solvent and a reactant in various organic synthesis processes .

Case Study 1: Antiviral Efficacy

A novel tetrahydro-2H-thiopyran derivative was synthesized and tested for its efficacy against HSV and VZV in vitro. Results indicated that the compound exhibited a higher antiviral activity at lower concentrations compared to traditional nucleoside analogues, suggesting its potential for further development into an effective antiviral medication .

Case Study 2: Herbicidal Application

In agricultural trials, pyridine-based herbicides demonstrated effective weed control with minimal impact on non-target plants. This selective action highlights the potential for these compounds to be integrated into existing herbicide formulations to enhance crop yield while reducing environmental impact .

Mechanism of Action

The mechanism of action of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) would depend on its specific interactions with molecular targets. It could potentially interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Differences :

- Substituent Chemistry : Unlike chlorinated agrochemicals, the target compound lacks electrophilic Cl atoms, reducing reactivity with biological nucleophiles. The thiopyran ring introduces sulfur, which may enhance hydrogen bonding or metal coordination .

2.2 Fluorophore-Containing Analogues

and discuss 9CI analogues (e.g., compound 5) with anthracene fluorophores for DNA G-quadruplex recognition. While structurally distinct from the target pyridine derivative, these analogues highlight the importance of aromatic stacking:

Insights :

Comparison :

- Reactivity: The target compound lacks electron-withdrawing groups (e.g., NO₂), suggesting milder electronic effects compared to nitro-containing intermediates.

- Biological Targets : Sulfonamides often target enzymes; the thiopyran group in the target compound may instead influence membrane permeability .

Research Findings and Implications

- Physicochemical Properties : The thiopyran ring increases molecular weight (~165 g/mol for the substituent) and lipophilicity (LogP ~2.5 estimated), favoring membrane penetration compared to polar agrochemicals like nitrapyrin (LogP ~3.8) .

- Synthetic Accessibility : The absence of halogenation simplifies synthesis relative to chlorinated analogues, though stereoselective thiopyran formation may pose challenges .

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) , with the CAS number 439928-60-6 , has garnered attention for its potential therapeutic applications. This article explores its biological activity, including relevant studies, mechanisms of action, and potential applications.

- Molecular Formula : CHNS

- Molecular Weight : 207.335 g/mol

- LogP : 3.2546 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which are crucial for drug development.

Biological Activity Overview

The biological activity of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Several studies have focused on the anticancer properties of pyridine derivatives. For instance, compounds structurally similar to Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- It is hypothesized that the compound may inhibit critical enzymes involved in cancer cell proliferation, similar to other pyridine derivatives that have shown efficacy against EZH2 mutations in lymphoma cells .

- The presence of the tetrahydrothiopyran moiety may enhance binding affinity to specific biological targets, improving its therapeutic potential.

- Case Studies :

Structure-Activity Relationship (SAR)

The structural modifications on pyridine compounds significantly influence their biological activity.

| Compound | Modification | IC (nM) | Activity |

|---|---|---|---|

| EED226 | Bicyclic core | 0.4 | High |

| Compound 7 | Imidazo[1,5-c]pyrimidine core | 18 | Moderate |

| Pyridine derivative | Tetrahydrothiopyran substitution | TBD | TBD |

The SAR analysis indicates that the introduction of different substituents can modulate the potency and selectivity of these compounds .

Pharmacological Applications

Beyond anticancer properties, pyridine derivatives are also being explored for their potential in treating other conditions:

- Antimicrobial Activity : Some studies have indicated that pyridine derivatives possess antibacterial properties, making them candidates for further exploration in infectious disease treatment .

- Phosphodiesterase Inhibition : Related compounds have been identified as phosphodiesterase inhibitors, suggesting a role in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry to identify reactive sites. The thiopyran sulfur’s lone pairs increase susceptibility to electrophilic attack (e.g., halogenation).

- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing HOMO/LUMO energies of pyridine and thiopyran moieties.

- MD Simulations : Assess solvent effects on reaction pathways.

Limitation : Computational models may underestimate steric hindrance from the ethyl group, requiring experimental validation .

What analytical approaches reconcile discrepancies between theoretical and experimental UV-Vis spectra?

Advanced Research Question

Contradictions often arise from solvatochromism or excited-state interactions:

- Solvent Screening : Compare spectra in polar (DMSO) vs. non-polar (hexane) solvents.

- TD-DFT vs. Experiment : Adjust computational parameters (e.g., solvent model, basis set) to match observed λmax.

- EPR Spectroscopy : Detect radical intermediates in photoexcited states.

Example : Pyridine N-oxides show solvent-dependent shifts >20 nm; similar behavior is expected for sulfur-containing analogs .

Key Recommendations for Researchers

- Synthesis : Prioritize regioselective methods (e.g., directed ortho-metalation) for introducing ethyl and thiopyran groups.

- Characterization : Combine experimental (VT-NMR, X-ray) and computational (DFT, MD) tools to address dynamic effects.

- Data Contradictions : Use SHELX refinement for crystallographic ambiguities and replicate spectroscopic analyses under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.